2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline
Description
Significance of Quinoline-Pyrrolidine Hybrid Compounds in Medicinal Chemistry
Quinoline-pyrrolidine hybrids have emerged as a critical class of compounds due to their synergistic pharmacological properties. The quinoline moiety, a privileged scaffold in drug discovery, is renowned for its antimicrobial, anticancer, and anti-inflammatory activities. Pyrrolidine, a five-membered nitrogen-containing ring, enhances bioavailability by improving solubility and enabling conformational adaptability, which is essential for target binding.
The integration of a 2-methoxypyridine-3-carbonyl group introduces additional hydrogen-bonding capabilities and aromatic stacking potential, which are critical for interactions with enzymatic active sites. For instance, similar hybrids, such as 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol, demonstrate potent inhibition of kinase enzymes involved in cancer progression.
Table 1: Biological Activities of Representative Quinoline-Pyrrolidine Hybrids
Historical Context of Pyrrolidine-Appended Quinolines
The development of pyrrolidine-appended quinolines traces back to early 2000s research on antimalarial agents. Chloroquine derivatives inspired the exploration of nitrogen-containing heterocycles to enhance blood-brain barrier penetration. A pivotal advancement occurred in 2009 with the synthesis of 7-methoxypyrrolo[1,2-a]quinolines via quinolinium N-ylides, demonstrating the feasibility of one-pot multicomponent reactions for constructing complex hybrids.
Recent innovations include the use of epoxypropane as both solvent and base in cycloaddition reactions, enabling efficient synthesis of pyrrolidine-quinoline frameworks without isolating intermediates. For example, the reaction of 6-methoxyquinoline with 2-bromoacetophenones and ethyl propiolate yielded 7-methoxypyrrolo[1,2-a]quinolines in 50–60% yields.
Current Research Landscape for Heterocyclic Hybrids
Contemporary studies focus on optimizing synthetic routes and elucidating structure-activity relationships (SAR). Key findings include:
- Synthetic Efficiency : Propylene oxide-mediated reactions reduce step counts by combining quaternization, ylide generation, and cycloaddition in one pot.
- Structural Insights : X-ray crystallography of analogs like 4e (ARKIVOC 2009) revealed torsional angles of 15–25° between the quinoline and pyrrolidine rings, which correlate with enhanced target selectivity.
- Diversification Strategies : Introducing electron-withdrawing groups (e.g., carbonyls) at the pyrrolidine C-3 position improves metabolic stability, as seen in 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione.
Table 2: Synthetic Methods for Quinoline-Pyrrolidine Hybrids
Research Objectives and Scope
This article aims to:
- Analyze the synthetic pathways for 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline, emphasizing green chemistry approaches.
- Characterize its molecular structure using computational and experimental techniques.
- Evaluate its potential biological applications through in silico docking studies against validated targets (e.g., BACE1, kinases).
- Compare its physicochemical properties with existing quinoline-pyrrolidine hybrids to identify optimization opportunities.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPSQHNWCMSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the quinoline moiety. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridine moiety would yield N-oxides, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxypyridine moiety can interact with biological macromolecules through hydrogen bonding or π-π interactions, while the quinoline core can intercalate with DNA or other nucleic acids .
Comparison with Similar Compounds
2-Methoxyquinoline-3-Carbaldehyde
Structure: A planar quinoline ring substituted with methoxy and carbaldehyde groups at positions 2 and 3, respectively . Key Features:
- Planarity: The quinoline system is nearly planar (max deviation: 0.007 Å), with methoxy and carbaldehyde groups coplanar to the ring.
- Intermolecular Interactions: Stabilized by C–H···O hydrogen bonds and π–π stacking (centroid distance: 3.639 Å), enhancing crystalline stability . Synthesis: Prepared via nucleophilic substitution of 2-chloro-3-quinolinecarboxaldehyde with KOH in methanol, followed by recrystallization .
Comparison :
- The target compound replaces the carbaldehyde with a pyrrolidine-linked 2-methoxypyridine group, likely increasing steric bulk and hydrogen-bonding capacity.
- The pyrrolidine moiety may introduce conformational flexibility, contrasting with the rigid carbaldehyde group in 2-methoxyquinoline-3-carbaldehyde.
Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate
Structure: A pyrazolo[4,3-c]pyridine fused to a quinoline, with phenyl and ethyl ester substituents . Key Features:
Comparison :
- The target compound lacks a pyrazole ring but shares a quinoline core. The pyrrolidine-oxy linker may enhance solubility compared to the hydrophobic phenyl group in this analog.
- Synthetic yields for the target compound may be lower due to the complexity of coupling the pyrrolidine and 2-methoxypyridine groups.
6-Chloro-4-(Piperidin-1-yl)-2-(Pyrrolidin-1-yl)Quinoline
Structure: Quinoline substituted with piperidine and pyrrolidine groups at positions 4 and 2 . Key Features:
Comparison :
- The target compound’s 2-methoxypyridine carbonyl group could provide stronger electron-withdrawing effects compared to the chloro substituent in this analog.
- Both compounds utilize pyrrolidine, but the target’s oxy linker and carbonyl group may alter binding interactions in biological targets.
Physicochemical and Structural Analysis
Table 1: Comparative Data for Selected Quinoline Derivatives
Biological Activity
The compound 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS Number: 1903446-68-3) is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a quinoline core linked to a pyrrolidine moiety and a methoxypyridine group, which may contribute to its biological activities. The unique combination of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar quinoline derivatives can inhibit the growth of various pathogens, including bacteria and viruses. The compound's structural features suggest it may also possess similar activities.
Table 1: Comparative Antimicrobial Activities of Quinoline Derivatives
| Compound Name | Pathogen Targeted | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Quinoline A | Pseudomonas aeruginosa | 22 | |
| Quinoline B | Klebsiella pneumonia | 25 | |
| This compound | TBD | TBD |
The mechanism by which This compound exerts its biological effects is not fully elucidated. However, similar compounds often interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the pyrrolidine and methoxypyridine moieties may enhance binding affinity to these targets.
Case Studies and Research Findings
A variety of studies have investigated the biological activities of quinoline derivatives:
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several substituted quinolines against mycobacterial species, revealing that certain derivatives had superior activity compared to standard treatments like isoniazid and pyrazinamide .
- Antiviral Research : Another investigation focused on the antiviral properties of quinoline derivatives against DENV2, highlighting their mechanism of action at early stages in the viral lifecycle .
Q & A
Synthesis & Optimization
Basic Q1: What synthetic strategies are effective for constructing the pyrrolidin-3-yloxy-quinoline scaffold? Methodological Answer:
- Ether linkage formation: Use nucleophilic aromatic substitution (SNAr) between a quinoline derivative (e.g., 4-chloroquinoline) and a pyrrolidine-containing alcohol. Potassium carbonate in DMSO or methanol facilitates deprotonation and enhances nucleophilicity .
- Pyrrolidine functionalization: Introduce the 2-methoxypyridine-3-carbonyl group via amide coupling (e.g., HATU/DIPEA) between the pyrrolidine amine and the carboxylic acid derivative of 2-methoxypyridine. Monitor reaction progress by TLC or LC-MS to optimize coupling efficiency .
Advanced Q1: How can stereochemical control be achieved during pyrrolidine ring functionalization? Methodological Answer:
- Chiral resolution: Employ chiral HPLC or diastereomeric salt formation using enantiopure acids (e.g., tartaric acid) to separate enantiomers post-synthesis .
- Asymmetric catalysis: Utilize transition-metal catalysts (e.g., Ru-BINAP complexes) during key steps like carbonylative coupling to induce stereoselectivity in the pyrrolidine ring .
Structural Characterization
Basic Q2: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:
- NMR analysis: Assign proton environments using H and C NMR. The quinoline aromatic protons (δ 7.5–8.5 ppm) and pyrrolidine methine protons (δ 3.5–4.5 ppm) are diagnostic. 2D NMR (COSY, HSQC) resolves overlapping signals .
- High-resolution mass spectrometry (HRMS): Confirm molecular formula via exact mass matching (e.g., ESI+ mode) with a tolerance < 2 ppm .
Advanced Q2: How can X-ray crystallography resolve ambiguities in the pyrrolidine ring conformation? Methodological Answer:
- Crystallization conditions: Use solvent vapor diffusion (e.g., DCM/hexane) to grow single crystals. SHELXT/SHELXL software refines the structure, focusing on the puckering amplitude (q) and phase angle (φ) of the pyrrolidine ring using Cremer-Pople parameters .
- Disorder modeling: Apply PART instructions in SHELXL to account for dynamic disorder in flexible moieties (e.g., methoxypyridine group) .
Reactivity & Functionalization
Basic Q3: What are common derivatization pathways for this compound? Methodological Answer:
- Quinoline ring modifications: Electrophilic substitution (e.g., nitration with HNO/HSO) at the 6- or 8-position. Monitor regioselectivity via H NMR .
- Pyrrolidine oxidation: Treat with m-CPBA to generate an N-oxide, enhancing solubility for biological assays .
Advanced Q3: How can site-selective C–H activation be achieved on the quinoline core? Methodological Answer:
- Transition-metal catalysis: Use Pd(OAc) with directing groups (e.g., pyridine) to enable ortho-arylation or acetoxylation. Optimize ligand (e.g., SPhos) and solvent (e.g., DMA) for high regiocontrol .
- Photoredox catalysis: Employ Ir(ppy) under blue light to generate radical intermediates for heteroarylation at electron-deficient positions .
Biological Evaluation
Basic Q4: How can researchers assess this compound’s potential as a kinase inhibitor? Methodological Answer:
- In vitro kinase assays: Use ADP-Glo™ kits to measure inhibition of recombinant kinases (e.g., TrkA). Test IC values at 10 μM–1 nM concentrations in triplicate .
- Cellular assays: Evaluate antiproliferative activity in cancer cell lines (e.g., PC-3) via MTT assays. Include positive controls (e.g., staurosporine) and validate target engagement using Western blotting for phosphorylated kinases .
Advanced Q4: What computational methods predict binding modes with kinase targets? Methodological Answer:
- Molecular docking: Use AutoDock Vina with crystal structures (PDB: e.g., 4AOJ for TrkA). Parameterize the ligand’s partial charges via Gaussian DFT (B3LYP/6-31G*) .
- MD simulations: Run 100-ns trajectories in GROMACS to analyze binding stability. Calculate RMSD/RMSF plots to identify critical interactions (e.g., hydrogen bonds with hinge-region residues) .
Data Contradictions & Resolution
Advanced Q5: How to address discrepancies in reported biological activities across studies? Methodological Answer:
- Meta-analysis: Compare IC values under standardized conditions (e.g., ATP concentration, assay temperature). Adjust for batch-to-batch variability in compound purity via HPLC quantification .
- Off-target profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology effects that may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
